1-(3-Acetylphenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea
Overview
Description
1-(3-Acetylphenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea is a useful research compound. Its molecular formula is C16H12ClF3N2O2 and its molecular weight is 356.72 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea is 356.0539398 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Analysis and Degradation
Analysis of Triclocarban in Aquatic Samples
A method using liquid chromatography electrospray ionization mass spectrometry (LC/ESI/MS) has been developed for the determination of Triclocarban (TCC), a polychlorinated phenyl urea similar in structure to N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea, in aquatic environments. This method addresses the need for sensitive, selective, and affordable analytical techniques for environmental monitoring of TCC, which has been detected in river water and wastewater due to its use as an antibacterial additive in personal care products (Halden & Paull, 2004).
Electro-Fenton Degradation of Antimicrobials
The antimicrobials triclosan and triclocarban have been degraded using four electro-Fenton systems, demonstrating the potential for environmental remediation of water sources contaminated with such compounds. This research provides insight into the degradation pathways and efficiency of treatments for urea-based antimicrobials in water (Sirés et al., 2007).
Pharmacological and Chemical Applications
In Vitro Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas, including compounds with structural elements related to N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea, have been identified as activators of the eIF2α kinase heme-regulated inhibitor. These compounds inhibit cancer cell proliferation and may serve as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Inhibition of Chitin Synthesis
The biochemical mode of action of certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, such as diflubenzuron and its analogs, includes the inhibition of chitin synthesis in insect larvae. This mechanism is crucial for understanding the insecticidal effect of these compounds, offering a potential avenue for exploring similar activities in related urea derivatives (Deul et al., 1978).
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-[4-chloro-2-(trifluoromethyl)phenyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-9(23)10-3-2-4-12(7-10)21-15(24)22-14-6-5-11(17)8-13(14)16(18,19)20/h2-8H,1H3,(H2,21,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWUHGAJNMQIAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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